1-methyl-2-prolyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C9H13N3O/c1-12-6-5-11-9(12)8(13)7-3-2-4-10-7/h5-7,10H,2-4H2,1H3 |
InChI Key |
IHKUZQJOYBTWQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2CCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 2 Prolyl 1h Imidazole and Analogs
Strategies for Imidazole (B134444) Ring Construction
The formation of the imidazole ring is a foundational step in organic synthesis due to the prevalence of this moiety in pharmaceuticals and materials science. Various strategies have been developed, ranging from classic multi-component reactions to modern organocatalytic approaches, to build substituted imidazoles with high efficiency and diversity.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is advantageous for building molecular libraries quickly. researchgate.net
One of the most prominent MCRs for imidazole synthesis is the Debus–Radziszewski reaction. wikipedia.org This method traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to produce a trisubstituted imidazole. wikipedia.org A key modification of this reaction, which is relevant for synthesizing N-substituted imidazoles like the target compound, replaces ammonia with a primary amine, yielding N-substituted imidazoles in good yields. wikipedia.org
Researchers have explored various catalytic systems to improve the efficiency and selectivity of these reactions. For instance, fluoroboric acid-derived catalysts, such as HBF₄–SiO₂, have been shown to be effective for both three-component and four-component reactions to form tri- and tetrasubstituted imidazoles, respectively. rsc.org Metal-free approaches have also been developed, using acid promoters like pivalic acid to facilitate the cyclocondensation in a one-pot process. acs.org
| Reaction Name | Reactants | Typical Catalysts/Conditions | Product Type |
|---|---|---|---|
| Debus–Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia or Primary Amine | Often proceeds without a catalyst, or with acid/base catalysis | Tri- or N-substituted Imidazoles wikipedia.org |
| Fluoroboric Acid-Catalyzed MCR | 1,2-Diketone, Aldehyde, Amine, Ammonium (B1175870) Acetate (B1210297) | HBF₄–SiO₂, Zn(BF₄)₂ rsc.org | Tetrasubstituted Imidazoles rsc.org |
| Pivalic Acid-Promoted MCR | Internal Alkyne, Aldehyde, Aniline | PivOH, DMSO/H₂O, 140 °C acs.org | Tri- and Tetrasubstituted Imidazoles acs.org |
Cyclization reactions provide a direct and powerful route to substituted 1H-imidazoles from linear precursors. These methods often offer high regioselectivity. A notable strategy involves the [3+2] cyclization of vinyl azides with amidines, which proceeds under catalyst-free conditions to selectively yield 2,4-disubstituted imidazoles. acs.org
Another approach is the denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov This method involves an acid-mediated intramolecular cyclization, followed by the opening of the triazole ring to form a carbene intermediate, which then participates in subsequent reactions to form the imidazole core. nih.gov Furthermore, nickel-catalyzed cyclization of amido-nitriles has been reported as a protocol to form disubstituted imidazoles, proceeding via nitrile addition, tautomerization, and dehydrative cyclization. mdpi.com These varied cyclization strategies allow for the synthesis of imidazoles with diverse substitution patterns.
Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and avoiding the use of potentially toxic metals. ias.ac.in In imidazole synthesis, organocatalysts have been employed to facilitate various transformations with high efficiency. ingentaconnect.com For example, thiazolium salts have been used to catalyze the addition of an aldehyde to an acyl imine, generating an α-ketoamide intermediate in situ, which then undergoes ring closure to form the imidazole in a one-pot sequence. acs.orgfigshare.com
Imidazole itself can act as an organocatalyst. ias.ac.inrsc.org Its amphoteric nature, possessing both a basic aza-type nitrogen and an acidic amine proton, allows it to facilitate reactions such as the Knoevenagel condensation, which can be a key step in building precursors for imidazole synthesis. ias.ac.inrsc.org Chiral bicyclic imidazole derivatives have also been designed and synthesized to act as highly efficient Lewis base organocatalysts in various asymmetric transformations, showcasing the versatility of the imidazole scaffold in catalysis. acs.org
Approaches for Incorporating the Prolyl Moiety
Once the 1-methyl-1H-imidazole-2-amine or a related fragment is synthesized, the next critical step is the covalent attachment of the proline residue. This is typically achieved through amide bond formation, a cornerstone of peptide chemistry.
The formation of the amide bond between the proline's carboxylic acid and an amino group on the imidazole ring (or a precursor) is achieved using standard peptide coupling methodologies. This process generally involves the activation of the carboxylic acid group of a suitably protected proline derivative to make it more susceptible to nucleophilic attack by the amine.
Monitoring the completion of the coupling reaction is crucial, especially when performed on a solid phase. The Kaiser test is commonly used to detect free primary amines, though it is less reliable for secondary amines like proline, for which the isatin (B1672199) or chloranil (B122849) tests are preferred alternatives. peptide.com
| Reagent Class | Examples | Mechanism of Action | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Activate carboxyl group to form an O-acylisourea intermediate. | Often used with additives like HOBt or HOAt to prevent side reactions. |
| Phosphonium Salts | BOP, PyBOP | Activate carboxyl group via formation of an oxyphosphonium ester. | Highly efficient but produce carcinogenic HMPA as a byproduct. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Activate carboxyl group to form an active ester. | Very common in modern peptide synthesis due to high efficiency and safety. peptide.com |
The choice of coupling reagent, solvent, and protecting groups for the proline and imidazole moieties is critical to prevent side reactions and ensure a high yield of the desired hybrid compound. For instance, the synthesis of peptides containing a C-terminal proline can be complicated by the formation of diketopiperazine, a cyclic dipeptide byproduct. google.com Careful selection of resins and synthetic strategy can mitigate this issue. google.com
To facilitate the synthesis of complex proline-containing molecules, a wide array of proline derivatives have been developed. organic-chemistry.org These derivatives can be designed to have specific functionalities, conformational constraints, or to enable bioorthogonal conjugation reactions. nih.gov
The synthesis of functionalized prolines can be achieved through various routes. One approach, termed "proline editing," involves incorporating commercially available hydroxyproline (B1673980) (Hyp) into a peptide sequence, followed by selective modification of the hydroxyl group on the solid phase. nih.gov This allows for the stereospecific creation of diverse 4-substituted proline residues. nih.gov Other strategies include the diastereoselective synthesis of novel proline analogues via cascade reactions, such as a Cu(I)-catalyzed reaction between allenynes and tosylazide to create highly functionalized proline frameworks. nih.gov The creation of fluorinated proline derivatives has also been a subject of interest, as fluorine can significantly alter the biological properties of a molecule. organic-chemistry.org These synthetic advancements provide a toolbox of proline building blocks that can be used to construct hybrid compounds like 1-methyl-2-prolyl-1H-imidazole. acs.orguzh.ch
Chemo- and Regioselective Synthesis of Imidazole-Proline Conjugates
The chemo- and regioselective construction of the 2-prolyl-1H-imidazole core is a critical step, and various strategies have been developed to achieve this. A notable method involves a multicomponent reaction starting from a proline-derived precursor. For instance, the synthesis of (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate, a key intermediate for the hepatitis C drug Elbasvir, begins with the oxidation of (S)-prolinol using Dess-Martin periodinane. nih.gov The resulting aldehyde is not isolated but is directly condensed with glyoxal (B1671930) in the presence of ammonia in methanol (B129727) to form the desired 2-substituted imidazole ring system. nih.gov This one-pot approach effectively couples the proline unit at the C2 position of the imidazole ring.
Another strategy involves the construction of bis-imidazole structures from N-protected proline. In the synthesis of Daclatasvir, another significant antiviral agent, N-protected proline is alkylated with 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone), leading to a bis-ketoester. This intermediate subsequently undergoes amidation to form the bis-imidazole structure, demonstrating a method where the proline scaffold directs the formation of the imidazole rings. nih.gov
These methods highlight two distinct and regioselective approaches to creating the proline-imidazole linkage: building the imidazole ring onto a proline-derived aldehyde or using a protected proline to link pre-existing keto precursors that are then converted into imidazoles.
N-Alkylation and Functionalization of the Imidazole Ring
Once the 2-prolyl-1H-imidazole core is synthesized, further functionalization, such as the introduction of a methyl group at the N1 position, is required to achieve the target compound, this compound. The N-alkylation of unsymmetrically substituted imidazoles can lead to a mixture of regioisomers, making regioselective methylation a key challenge.
An efficient and highly regioselective N-methylation methodology has been developed for (benz)imidazoles that furnishes the sterically more hindered and typically minor regioisomer. nih.gov This approach utilizes mild reaction conditions and is tolerant of a wide range of functional groups, making it suitable for complex molecules like proline-imidazole conjugates. nih.gov The choice of solvent and base is crucial in directing the alkylation to a specific nitrogen atom.
Beyond N-alkylation, the imidazole ring can be further functionalized. For example, after the formation of the 2-prolyl-imidazole core in the Elbasvir synthesis, the imidazole ring is selectively brominated at the C4 position using N-bromosuccinimide (NBS). nih.gov This demonstrates that the synthesized conjugate can undergo subsequent electrophilic substitution to install other functional groups, adding another layer of molecular diversity.
Mechanistic Investigations of Synthesis Pathways
Understanding the underlying mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and predicting outcomes. Investigations have focused on the role of intermediates, transition states, catalysts, and solvents.
Elucidation of Reaction Intermediates and Transition States
The formation of the imidazole-proline bond can be understood through the study of reaction intermediates and transition states. In reactions involving the coupling of a proline derivative with an imidazole, such as in native chemical ligation (NCL), the mechanism involves distinct steps. Computational studies of NCL at proline, where imidazole can act as a catalyst, have shown that the reaction can stall after an initial thioester exchange due to an inefficient S→N acyl transfer. acs.org
These investigations revealed that bicyclic zwitterionic tetrahedral intermediates are formed during the acyl transfer. acs.org The barrier for this intermediate to revert to the starting thioester is low, making the reverse reaction competitive with the forward reaction that leads to the desired amide bond. acs.org This insight suggests that the stability and reactivity of such cyclic intermediates are key determinants of the reaction's success. Understanding the energetics of these transition states allows for the rational design of reaction conditions to favor product formation. acs.org
In the context of acyl transfer reactions, N-acyl imidazoles are known to be reactive intermediates. nih.gov These "azolides" are significantly more susceptible to nucleophilic attack than typical amides, a property attributed to their electronic structure and the potential for the imidazole to act as a good leaving group. nih.govnih.govkyoto-u.ac.jp When proline's carboxyl group is activated and attacks an imidazole nitrogen, the resulting N-acyl imidazole intermediate becomes a key player in subsequent transformations.
Role of Catalysts and Solvent Effects on Reaction Outcomes
Catalysts and solvents play a pivotal role in directing the synthesis of imidazole-proline conjugates, influencing both reaction rate and selectivity. L-proline itself is often used as an organocatalyst in the synthesis of various imidazole derivatives. researchgate.net In multicomponent reactions, L-proline can facilitate the condensation of aldehydes, diones, and ammonium acetate to form the imidazole ring. researchgate.net The catalytic cycle is believed to involve the formation of enamine or iminium intermediates with the proline catalyst, activating the substrates for subsequent reactions.
The choice of solvent significantly impacts reaction outcomes. Studies on L-proline-catalyzed imidazole synthesis have shown that protic solvents like ethanol (B145695) can lead to higher yields compared to aprotic solvents. researchgate.net The solvent can influence the solubility of reactants and catalysts, stabilize transition states, and participate directly in proton transfer steps.
In N-alkylation reactions, the combination of base and solvent is critical for achieving regioselectivity. Density Functional Theory (DFT) calculations have been employed to investigate the effect of various electron-donating and electron-withdrawing groups on the proton affinity of 1-methylimidazole, providing a deeper understanding of its acid/base properties which govern its reactivity. researchgate.net These theoretical studies, combined with experimental results, help in selecting the optimal conditions to favor alkylation at the desired nitrogen atom, which is essential for the synthesis of this compound. researchgate.netmdpi.comresearchgate.net
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the molecular structure and elucidating the connectivity of atoms within 1-methyl-2-prolyl-1H-imidazole. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are particularly powerful tools for this purpose, providing complementary information about the molecule in solution and in its crystalline form.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for verifying the covalent structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of the prolyl and imidazole (B134444) rings, as well as the N-methyl group, can be confirmed.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the proline ring, and the N-methyl group. The methyl protons attached to the imidazole nitrogen would typically appear as a sharp singlet. The protons on the imidazole ring would present as distinct multiplets, while the proline ring would exhibit a complex series of multiplets corresponding to its non-equivalent methylene (B1212753) protons.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. acs.org Key diagnostic signals include the resonance for the N-methyl carbon, the distinct aromatic carbons of the imidazole ring, the carbonyl carbon of the prolyl group, and the aliphatic carbons of the pyrrolidine (B122466) ring. acs.org Solid-state NMR can also be employed to study the compound's structure in a solid form, which can be particularly useful for analyzing mixtures where both gem-diol and carbonyl forms might be present in related aldehyde derivatives. conicet.gov.ar
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole N-CH₃ | ~3.6 | ~33 |
| Imidazole H-4/H-5 | ~7.0-7.4 | ~123-129 |
| Imidazole C-2 | - | ~140 |
| Proline α-CH | ~4.5-4.8 | ~60 |
| Proline β, γ, δ-CH₂ | ~1.9-2.4 | ~25-47 |
| Proline C=O | - | ~170 |
Single-crystal X-ray diffraction provides unequivocal proof of molecular structure, offering precise measurements of bond lengths, bond angles, and torsional angles in the solid state. For this compound, this technique would reveal the specific three-dimensional arrangement of the prolyl and imidazole rings relative to each other.
Analysis of related crystal structures, such as 1H-imidazole-1-methanol and 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, demonstrates how imidazole derivatives form specific packing arrangements and intermolecular interactions, like hydrogen bonds, in the crystal lattice. nih.govmdpi.com In the case of this compound, X-ray analysis would define the planarity of the imidazole ring, the puckering conformation of the proline's pyrrolidine ring, and the dihedral angle of the prolyl-imidazole linkage. This information is critical for understanding the molecule's preferred solid-state conformation, which is governed by a combination of intramolecular steric constraints and intermolecular packing forces.
Table 2: Representative Crystallographic Data for an Imidazole Derivative This table shows example data for a related compound, C10H14N4S2·2(H2O), illustrating the type of information obtained from X-ray diffraction. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 25.292(3) |
| b (Å) | 25.292(3) |
| c (Å) | 7.527(1) |
| Volume (ų) | 4167.3(1) |
| Z | 6 |
Conformational Preferences and Dynamics of Prolyl-Imidazole Linkages
The linkage between the proline and imidazole rings is not rigid; it possesses rotational freedom that allows the molecule to adopt various conformations. The study of these preferences and the dynamics of their interconversion is crucial for understanding the molecule's behavior and interactions.
Prototropic tautomerism is a key feature of the imidazole ring found in natural amino acids like histidine. nih.gov This process involves the migration of a proton between the two nitrogen atoms of the ring, resulting in two distinct tautomeric forms (Nδ1-H and Nε2-H). acs.orgnih.gov However, in this compound, the nitrogen at the 1-position is substituted with a methyl group. This methylation quenches the prototropic tautomerism because there is no longer a mobile proton on the ring nitrogens.
While the most common form of tautomerism is blocked, other equilibria can be relevant in related systems. For instance, in Schiff base condensates involving imidazole aldehydes, an aldimine-ketimine tautomerism can occur. semanticscholar.org Studies show that for 2-substituted imidazoles, the ketimine form is often the thermodynamically favored tautomer due to resonance stabilization involving the imidazole nitrogen atoms. semanticscholar.org For this compound itself, such tautomerism is not directly applicable, and the structure remains fixed without prototropic exchange.
The conformation of molecules containing ionizable groups can be highly sensitive to pH. nih.govplos.org In this compound, the imidazole ring contains a basic imine nitrogen (N3) that can be protonated at acidic pH. This protonation introduces a positive charge and can act as a conformational switch.
The protonation state of the imidazole ring can significantly influence the electrostatic potential of the molecule, altering intramolecular interactions and the preferred orientation of the prolyl ring. rsc.org Studies on imidazole derivatives interacting with proteins have shown that changes in pH can lead to significant stability and structural changes. rsc.org For this compound, lowering the pH would lead to protonation of the N3 nitrogen, which could induce a conformational shift in the prolyl-imidazole torsion angle due to electrostatic repulsion or attraction with other parts of the molecule, such as the proline's carbonyl oxygen. This pH-gated conformational change is a critical feature of many biologically active molecules containing histidine or imidazole moieties. nih.gov
The introduction of different substituents on either the imidazole or the prolyl ring can profoundly affect the molecule's conformational preferences. These effects can be broadly categorized as steric and electronic.
Steric Effects: Bulky substituents can restrict rotation around the prolyl-imidazole bond, favoring conformations that minimize steric clash. For example, adding a large group to the 4- or 5-position of the imidazole ring would likely create a steric barrier that limits the range of accessible dihedral angles between the two rings. nih.gov
Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution in the imidazole ring. researchgate.netacs.org This can influence the strength of non-covalent interactions, such as dipole-dipole interactions or weak hydrogen bonds, which in turn can stabilize specific conformations. mit.edu For instance, an electron-withdrawing group on the imidazole ring could affect the basicity of the N3 nitrogen, thereby altering its response to pH changes and the dynamics of any pH-dependent conformational switches. rsc.org
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the behavior of 1-methyl-2-prolyl-1H-imidazole.
Researchers often employ hybrid functionals like B3LYP with a suitable basis set, such as 6-31G(d,p) or 6-311G(d,p), to perform these calculations. semanticscholar.orgresearchgate.net The process typically starts with the optimization of the molecular structure to find the geometry with the lowest energy. mdpi.com This optimized structure corresponds to the most stable conformation of the molecule.
The stability of the molecule can be further assessed by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability. researchgate.netnih.gov For instance, studies on similar imidazole (B134444) derivatives have used DFT to calculate this energy gap to predict their stability. nih.gov
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | ~6.04 eV (for a related triazole derivative) mdpi.com | Indicates high chemical stability. mdpi.com |
| Dipole Moment (µ) | 2.669 Debye (for a related triazole derivative) mdpi.com | Reflects the overall polarity of the molecule. mdpi.com |
| Bond Length (C=O) | 1.221 Å - 1.252 Å (for related benzimidazole (B57391) derivatives) mdpi.com | Provides insight into the electronic environment of the carbonyl group. mdpi.com |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of electronic properties and reaction pathways. These methods are computationally more intensive than DFT but can offer benchmark-quality results. nih.gov
For this compound, ab initio calculations can elucidate its electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. mdpi.com
Furthermore, ab initio calculations are instrumental in mapping out potential reaction pathways. arxiv.orgmpg.de By locating transition states and calculating activation energies, these methods can predict the feasibility and mechanism of chemical reactions involving the compound. nih.gov For example, studies on related imidazole systems have used ab initio methods to investigate reaction mechanisms, such as proton transfer events. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecules over time, allowing for the exploration of their conformational flexibility and interactions with their environment. acs.org For this compound, MD simulations can reveal how the molecule behaves in a solution or when interacting with other molecules.
These simulations track the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. acs.org By running simulations for a sufficient length of time (nanoseconds to microseconds), a wide range of conformations can be sampled. mdpi.com This is particularly important for a molecule with a flexible prolyl group. The analysis of the simulation trajectory can reveal the most populated conformations and the transitions between them.
MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), one can study how it interacts with the solvent, including the formation and breaking of hydrogen bonds. osti.gov This information is crucial for understanding its solubility and behavior in biological systems.
| Simulation Parameter | Typical Application | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Assessing structural stability | Indicates if the molecule reaches a stable conformation during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Identifying flexible regions | Highlights which parts of the molecule are more mobile. nih.gov |
| Radial Distribution Function (RDF) | Analyzing solvent structure | Shows the probability of finding solvent molecules at a certain distance from the solute. |
Molecular Docking and Ligand-Protein Interaction Profiling (Non-Clinical Targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking can be used to explore its potential interactions with various non-clinical target biomolecules.
Molecular docking software can predict how this compound might bind to the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then scoring them based on a scoring function that estimates the binding affinity. researchgate.net
The output of a docking study is a set of predicted binding poses, ranked by their scores. These poses provide a hypothesis about how the ligand might interact with the protein at an atomic level. nih.gov For instance, docking studies on similar imidazole-containing compounds have been used to predict their binding modes with enzymes like prolyl oligopeptidase. acs.org
Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. mdpi.comprotocols.io This includes identifying hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov
Hydrogen bonds are particularly important for the specificity and stability of ligand-protein complexes. researchgate.netmdpi.com The imidazole ring and the prolyl group of this compound contain several potential hydrogen bond donors and acceptors. Computational tools can visualize and quantify these interactions, providing valuable insights into the determinants of binding. nih.govosti.gov For example, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group of the proline residue can act as a donor.
| Interaction Type | Description | Potential Role in Binding of this compound |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The imidazole and prolyl moieties offer multiple sites for hydrogen bonding. researchgate.net |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The methyl and prolyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The imidazole ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov |
Computational Studies on Reaction Mechanisms and Regioselectivity
Theoretical and computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms and predicting the regioselectivity of reactions involving substituted imidazoles. While specific computational studies on "this compound" are not extensively available in public literature, the principles and methodologies can be understood from studies on analogous imidazole derivatives. These investigations provide a framework for understanding how the prolyl substituent at the C2 position and the methyl group at the N1 position would influence the compound's reactivity.
Computational studies on imidazole derivatives often focus on predicting the most plausible reaction pathways and understanding the factors that govern the selective formation of one product over another (regioselectivity). For instance, in the case of N-alkylation of imidazole-containing heterocycles, DFT calculations have been employed to determine whether the reaction proceeds through an SN1 or SN2 mechanism and to explain the observed product ratios. researchgate.net
Research on the N-alkylation of imidazo[4,5-b]pyridine derivatives, for example, has shown that the regioselectivity is often governed by 'steric approach control'. researchgate.net This suggests that for a molecule like this compound, the bulky prolyl group at the C2 position would likely direct incoming electrophiles away from the adjacent N3 position in the imidazole ring, although this would be modulated by the electronic effects of the substituents.
Furthermore, DFT calculations can be used to model transition state energies, which are critical in determining reaction kinetics and regioselectivity. Studies on the C-H aminoalkylation of azoles have utilized DFT to predict activation energies for reactions with various electrophiles, thereby explaining substrate limitations and guiding reaction optimization. rsc.org Such an approach could be used to predict how "this compound" might react at its different carbon positions.
The following table represents a typical format for presenting data from computational studies on reaction regioselectivity, illustrated with hypothetical data for the alkylation of an imidazole derivative. This type of data helps in comparing the activation energy barriers for the formation of different regioisomers, thus predicting the major product.
| Reactant | Alkylating Agent | Solvent | Regioisomer | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|---|
| 2-Substituted-1-methyl-1H-imidazole | Methyl Iodide | DMF | N3-alkylation | 18.5 | N/A (N1 is already methylated) |
| 2-Substituted-1H-imidazole | Methyl Iodide | DMF | N1-alkylation | 15.2 | |
| N3-alkylation | 17.8 | ✓ |
This table is illustrative and does not represent experimental data for "this compound".
Biological Activities and Molecular Mechanisms of Action Non Clinical Focus
Inhibition of Prolyl Oligopeptidase (PREP)
Prolyl Oligopeptidase (PREP) is a cytosolic serine protease that cleaves small proline-containing peptides. nih.gov Beyond its enzymatic function, PREP is involved in protein-protein interactions (PPIs) that contribute to pathological processes, such as the aggregation of α-synuclein in neurodegenerative diseases. documentsdelivered.comnih.gov The 2-imidazole scaffold, a core feature of 1-methyl-2-prolyl-1H-imidazole, has been identified as a highly potent inhibitor of PREP's proteolytic activity. nih.govnih.gov
Research into various five-membered nitrogen-containing heteroaromatics as substitutes for typical electrophilic groups in PREP inhibitors revealed the 2-imidazole ring to be highly effective for inhibiting the enzyme's proteolytic function. nih.govnih.gov Unlike inhibitors that form a covalent bond with the catalytic serine residue of PREP, 2-imidazole analogs engage in a noncovalent binding mode. nih.gov Molecular docking studies suggest a distinct mechanism where the basic imidazole (B134444) ring interacts with the catalytic His680 residue within the active site. nih.govnih.gov This interaction is believed to be a key contributor to the high inhibitory potency observed in this class of compounds. nih.gov
Interestingly, studies have demonstrated that the structure-activity relationships (SARs) for the inhibition of PREP's proteolytic activity and the modulation of its PPI-mediated functions are disconnected. documentsdelivered.comnih.gov This means that a compound's potency as an enzymatic inhibitor does not necessarily correlate with its ability to affect PREP-driven protein interactions. nih.gov
| Compound | Linker Modification | PREP Proteolytic Inhibition (IC₅₀) |
| 26a | Shorter Linker | Potent |
| 27a | Parent Compound | More Potent than Tetrazole Analogue |
| 28a | Longer Linker | Potent |
| 29a | 4-imidazole analogue | Slightly Less Potent |
| 30a | 3-pyrazolyl analogue | Micromolar Range |
| Data derived from studies on 2-imidazole PREP inhibitors, illustrating the effect of structural modifications on inhibitory activity. nih.gov |
The binding mechanism for 2-imidazole analogs differs significantly from that of other PREP inhibitors, such as those containing an acidic tetrazole ring. nih.gov Molecular docking simulations have identified a putative noncovalent binding interaction with a key residue in the catalytic triad of PREP, His680. nih.govnih.gov This interaction within the enzyme's active site is proposed to be the molecular basis for the high inhibitory activity of these compounds against PREP's proteolytic function. nih.gov The absence of a covalently binding electrophilic group in these imidazole analogs highlights this unique, noncovalent mode of action. nih.gov
PREP has been shown to directly interact with α-synuclein, enhancing its dimerization and potentially acting as a nucleation point for the formation of larger, pathological aggregates. nih.govnih.govmdpi.com This interaction does not depend on the enzymatic activity of PREP. nih.gov
Inhibitors based on the 2-imidazole scaffold can modulate these protein-protein interactions, but this effect is not directly correlated with their ability to inhibit PREP's enzymatic activity. nih.gov Research has shown that among highly potent 2-imidazole-based PREP inhibitors, the ability to also potently modulate PREP-catalyzed α-synuclein dimerization is rare. nih.gov This suggests that the structural features required for modulating PPIs are distinct from those required for enzymatic inhibition. Specifically, the length of the linker on the side of the molecule opposite the imidazole ring appears to be a critical factor for influencing α-synuclein dimerization. nih.govnih.gov This disconnected SAR underscores the complexity of PREP's functions and indicates that its roles in proteolysis and protein scaffolding can be targeted separately. documentsdelivered.com
Interaction with Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD) Enzymes
Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are key cellular oxygen sensors. nih.gov These enzymes regulate the stability of HIF-α, a transcription factor that controls the expression of genes involved in the response to hypoxia. nih.govnih.gov While direct studies on the interaction between this compound and PHD enzymes are not extensively documented, the compound's core structural motifs—a proline analog and an imidazole ring—are found in known classes of PHD inhibitors. nih.govscbt.com
PHD enzymes are non-heme iron (Fe(II)) and 2-oxoglutarate (2-OG) dependent dioxygenases. nih.gov Inhibitors of these enzymes typically function by competing with the 2-OG co-substrate or by chelating the catalytic iron atom in the active site. nih.govwikipedia.org The active site of PHD2, the most important isoform for regulating HIF-α stability, contains a binding pocket where inhibitors can form key interactions. nih.gov
Studies involving molecular docking of various inhibitors have identified several critical residues for binding, including Gln239, Tyr310, Tyr329, Arg383, and Trp389. nih.gov A crucial interaction for many potent inhibitors is the formation of hydrogen bonds with Arg383 and the bidentate chelation of the active site iron. nih.gov Imidazole-containing compounds, such as imidazo[1,2-a]pyridine derivatives, have been successfully designed as PHD inhibitors, indicating that the imidazole moiety can be accommodated within the active site and contribute to binding. nih.gov Furthermore, proline analog peptides have been shown to specifically inhibit PHD2, reinforcing the potential for the prolyl group of this compound to interact with the enzyme. scbt.com
Inhibition of PHD enzymes prevents the prolyl hydroxylation of HIF-α subunits. medchemexpress.com Under normal oxygen conditions, this hydroxylation marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. nih.gov
By blocking PHD activity, inhibitors cause the stabilization and accumulation of HIF-α. nih.gov The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. nih.gov This leads to the transcriptional activation of a wide array of genes that mediate cellular adaptation to hypoxia. nih.gov Key molecular effects of activating this pathway include the increased expression of:
Erythropoietin (EPO): A primary regulator of red blood cell production.
Vascular Endothelial Growth Factor (VEGF): A potent stimulator of angiogenesis.
Genes involved in glucose metabolism: Shifting cellular energy production towards anaerobic glycolysis.
Therefore, at a molecular level, the inhibition of PHD enzymes by a compound like this compound would be expected to trigger the HIF signaling cascade, leading to a systemic response that mimics the cellular reaction to low oxygen levels. medchemexpress.com
Interactions with Other Enzymes and Receptors (General Mechanisms)
Specific data on the interaction of this compound with enzymes and receptors are not available in the current scientific literature.
Modulation of Cellular Stress Responses at a Mechanistic Level
There is no available information describing the mechanisms by which this compound may modulate cellular stress responses.
Impact on Metabolic Pathways
Research detailing the impact of this compound on metabolic pathways has not been found.
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Activity and Selectivity
The biological activity of the 1-methyl-2-prolyl-1H-imidazole scaffold can be significantly modulated by the introduction of different substituents. Studies on analogous compounds, particularly as inhibitors of prolyl oligopeptidase (PREP), have revealed that the nature and position of these substituents play a critical role in determining potency and selectivity.
Research has shown that replacing the imidazole (B134444) ring with other five-membered nitrogen-containing heterocycles can have a profound impact on inhibitory activity. For instance, in a series of PREP inhibitors, the 2-imidazole analog of a parent tetrazole compound demonstrated surprisingly high potency. This suggests that the basicity and electronic properties of the imidazole ring are highly favorable for interaction with the target enzyme.
Further modifications to the linker and terminal groups attached to the prolyl-imidazole core also contribute significantly to the SAR. For example, in a series of tetrazole-based inhibitors, both shortening and lengthening a linker between the prolyl moiety and a phenyl group resulted in a decrease in inhibitory activity. Similarly, replacing a terminal phenyl group with a 2-thienyl group also led to reduced activity. nih.gov These findings underscore the precise spatial and electronic requirements for optimal biological activity.
The following table summarizes the inhibitory activity (IC50) of several 2-substituted imidazole and related heterocyclic analogs against prolyl oligopeptidase, illustrating the impact of substituent modifications.
Table 1: Inhibitory Activity of 2-Substituted Imidazole and Related Heterocyclic Analogs against Prolyl Oligopeptidase
| Compound | Heterocycle | Linker/Terminal Group | IC50 (nM) |
|---|---|---|---|
| 27a | 2-Imidazole | -(CH2)2-Ph | 0.45 |
| 26a | 2-Imidazole | -CH2-Ph | 0.81 |
| 28a | 2-Imidazole | -(CH2)3-Ph | 0.74 |
| 29a | 4-Imidazole | -(CH2)2-Ph | 5.4 |
| 30a | 3-Pyrazole | -(CH2)2-Ph | 1200 |
| 1a (parent) | 5-Tetrazole | -(CH2)2-Ph | 1.1 |
| 17a | 5-Tetrazole | -(CH2)2-Thienyl | 12 |
(Data sourced from a study on prolyl oligopeptidase inhibitors)
Importance of the Prolyl Moiety for Target Recognition
The prolyl moiety is a cornerstone of the this compound structure, playing a pivotal role in target recognition and binding. Proline is a unique amino acid with a cyclic side chain, which imparts significant conformational rigidity. This rigidity is often crucial for the precise orientation of a molecule within the binding site of a target protein.
In the context of enzyme inhibition, particularly for proline-specific enzymes like prolyl oligopeptidase, the prolyl group is fundamental for substrate mimicry. Inhibitors designed to target such enzymes often incorporate a proline or a proline-like scaffold to effectively occupy the substrate binding pocket. The specific stereochemistry of the prolyl ring is also a critical determinant of activity, as will be discussed later. The interaction of the prolyl moiety with specific residues in the active site is a key driver of binding affinity.
Role of the N-1 Methyl Group on Imidazole in Binding and Activity
The methylation at the N-1 position of the imidazole ring in this compound has a notable influence on its binding and activity. This modification can affect the molecule's electronic properties, steric profile, and potential for hydrogen bonding.
Studies comparing methylated and non-methylated analogs of related heterocyclic inhibitors have shown that N-methylation can significantly impact biological activity. For instance, in a series of tetrazole-based prolyl oligopeptidase inhibitors, both 1- and 2-methylated tetrazoles exhibited substantially lower inhibitory activities compared to the corresponding non-methylated parent compound. nih.gov This suggests that the hydrogen on the nitrogen of the heterocyclic ring may be involved in a crucial hydrogen bond with the target enzyme, and its replacement with a methyl group disrupts this favorable interaction.
The following table illustrates the effect of N-methylation on the inhibitory activity of tetrazole-based prolyl oligopeptidase inhibitors.
Table 2: Effect of N-Methylation on Inhibitory Activity
| Compound | Heterocycle | IC50 (nM) |
|---|---|---|
| 1a | 5-Tetrazole | 1.1 |
| 18a | 1-Methyl-5-tetrazole | 31 |
| 19a | 2-Methyl-5-tetrazole | 11 |
(Data sourced from a study on prolyl oligopeptidase inhibitors)
Stereochemical Implications for Molecular Recognition and Activity
Stereochemistry is a critical factor governing the molecular recognition and biological activity of this compound. The chiral center within the prolyl moiety dictates the three-dimensional arrangement of the molecule, which in turn determines its ability to fit into the specific and asymmetric binding sites of biological targets.
For enzyme inhibitors, the stereochemical configuration is often paramount for achieving high potency. The active sites of enzymes are chiral environments, and they typically exhibit a strong preference for one enantiomer or diastereomer over others. Research on prolyl-based inhibitors has consistently demonstrated the importance of the (S)-configuration of the proline ring for optimal activity. This stereopreference arises from the specific interactions, such as hydrogen bonds and hydrophobic contacts, that can only be formed when the inhibitor has the correct spatial orientation to complement the enzyme's active site architecture.
Applications in Chemical Biology and Advanced Materials
Design and Synthesis of Peptide Mimetics and Peptidomimetics
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the design and synthesis of peptide mimetics or peptidomimetics incorporating the "1-methyl-2-prolyl-1H-imidazole" moiety. While the synthesis of various peptide mimetics is a broad area of research, with numerous strategies for creating structures that mimic the conformation and function of natural peptides, no documented examples specifically detail the synthesis or application of this particular compound within this context. nih.govnih.govosu.edu
Imidazole (B134444) as an Amide Bond Bioisostere in Peptide Scaffolds
The concept of using heterocyclic rings like imidazole as bioisosteres for amide bonds is an established strategy in medicinal chemistry to enhance the metabolic stability and conformational properties of peptides. However, no specific studies were found that describe the use of "this compound" as an amide bond bioisostere in peptide scaffolds. The literature contains examples of other imidazole-containing compounds and various heterocyclic systems being used for this purpose, but not the specific proline-linked structure requested. researchgate.net
Mimicry of Histidine and Proline Residues
Impact on Conformational Stability and Enzymatic Degradation of Mimetic Structures
The incorporation of modified or unnatural amino acids into peptides is a key strategy to influence their three-dimensional structure and resistance to enzymatic degradation. elsevierpure.comnih.gov The rigid pyrrolidine (B122466) ring of proline and the aromatic imidazole ring in "this compound" would be expected to impart significant conformational constraints on a peptide backbone. nih.govnih.gov This rigidity could potentially lead to increased stability against proteases. encyclopedia.pub However, a thorough search of the available literature revealed no experimental or computational studies that have investigated the specific impact of "this compound" on the conformational stability or enzymatic degradation of peptide mimetics.
Chemical Tools for Probing Biological Systems
Chemical probes are essential small molecules used to study biological processes and validate therapeutic targets. nih.gov While imidazole-containing compounds have been developed as probes for various biological systems, there is no information available in the scientific literature describing the use of "this compound" as a chemical tool for probing any biological system.
Integration into Functional Materials and Catalysis
The unique properties of imidazole and its derivatives have led to their incorporation into a variety of functional materials, including polymers and catalysts. researchgate.net The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile component in materials science. elsevierpure.com However, no publications or patents were found that report the integration of "this compound" into any functional materials or its application in catalysis.
Future Research Directions
Future investigations into 1-methyl-2-prolyl-1H-imidazole are poised to unlock its full potential. The strategic focus will be on refining its synthesis, understanding its behavior through computational tools, dissecting its biological interactions, developing it into sophisticated probes, and exploring its role in bioinorganic chemistry.
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-2-prolyl-1H-imidazole, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves substitution reactions using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents such as dimethylformamide (DMF). For example, functionalization at the imidazole ring can be achieved via nucleophilic substitution with proline derivatives under controlled temperature (60–80°C) . Purification often employs flash chromatography or recrystallization, with yields influenced by solvent polarity and catalyst selection (e.g., Pd catalysts for cross-coupling reactions) . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios are critical for purity .
Q. Which techniques are recommended for confirming the structure and stereochemistry of this compound derivatives?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry and crystal packing . Complementary methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and coupling constants (e.g., imidazole ring protons at δ 7.2–7.8 ppm) .
- IR spectroscopy : Characteristic peaks for C-N stretching (≈1250 cm⁻¹) and N-H bonds (≈3400 cm⁻¹) .
- Elemental analysis : To validate empirical formulas (e.g., C₁₅H₁₉N₃O₄ for imidazole-proline hybrids) .
Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?
Initial screening should focus on in vitro assays such as:
- Enzyme inhibition : Measure IC₅₀ values against targets like xanthine oxidase using spectrophotometric methods .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide experimental design .
Advanced Research Questions
Q. How can researchers address low yields in regioselective functionalization of this compound using cross-coupling reactions?
Optimize Pd-catalyzed reactions by:
- Selecting ligands (e.g., PPh₃ or Xantphos) to enhance regioselectivity .
- Tuning solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .
- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency . Conflicting regiochemistry outcomes should be analyzed via LC-MS or 2D NMR (e.g., NOESY) .
Q. How should contradictory bioactivity data between in vitro assays and computational models be resolved?
Discrepancies often arise from solvent effects or protein flexibility in docking simulations. Mitigation strategies include:
Q. What challenges arise in synthesizing derivatives with modified substituents while maintaining stereochemical integrity?
Key challenges include epimerization during proline coupling and steric hindrance at the imidazole C2 position. Solutions involve:
- Using chiral auxiliaries or enantioselective catalysts (e.g., L-proline-based organocatalysts) .
- Protecting sensitive functional groups (e.g., tert-butoxycarbonyl for amines) before substitution .
- Monitoring stereochemistry via circular dichroism (CD) or chiral HPLC .
Methodological Notes
- Data Contradiction Analysis : Compare crystallographic data (SHELXL-refined) with spectroscopic results to resolve structural ambiguities .
- Experimental Design : Prioritize DOE (Design of Experiments) principles for reaction optimization, varying parameters like temperature, catalyst loading, and solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
